![molecular formula C17H26N2O2S B5716172 N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thioureas, which are known for their diverse biological activities. The unique chemical structure of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea makes it an attractive candidate for further investigation in the areas of drug discovery and development.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can prevent the formation of the microtubules necessary for cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is its high potency in inducing apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. One area of interest is in the development of new cancer therapies based on this compound. Another area of research is in the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the reaction of cyclohexyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of the desired product.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSTSRMAQGSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)

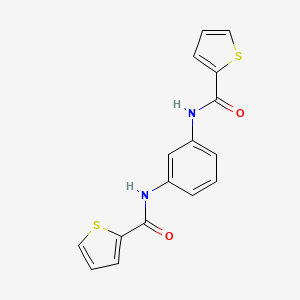
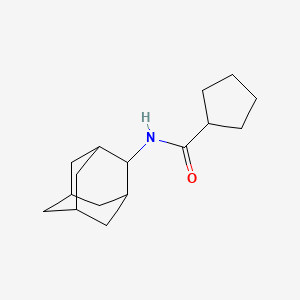

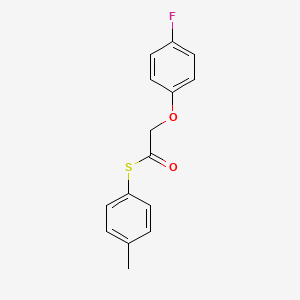
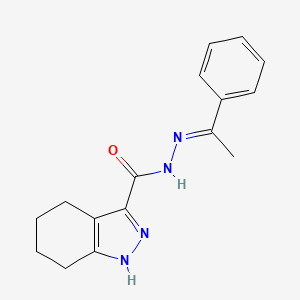
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
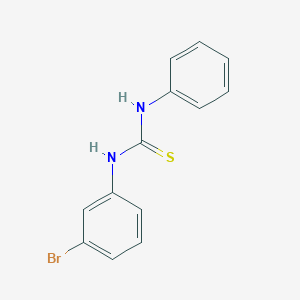
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)